

experimental protocol for methylation of 2-fluoro-3-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)anisole

Cat. No.: B121695

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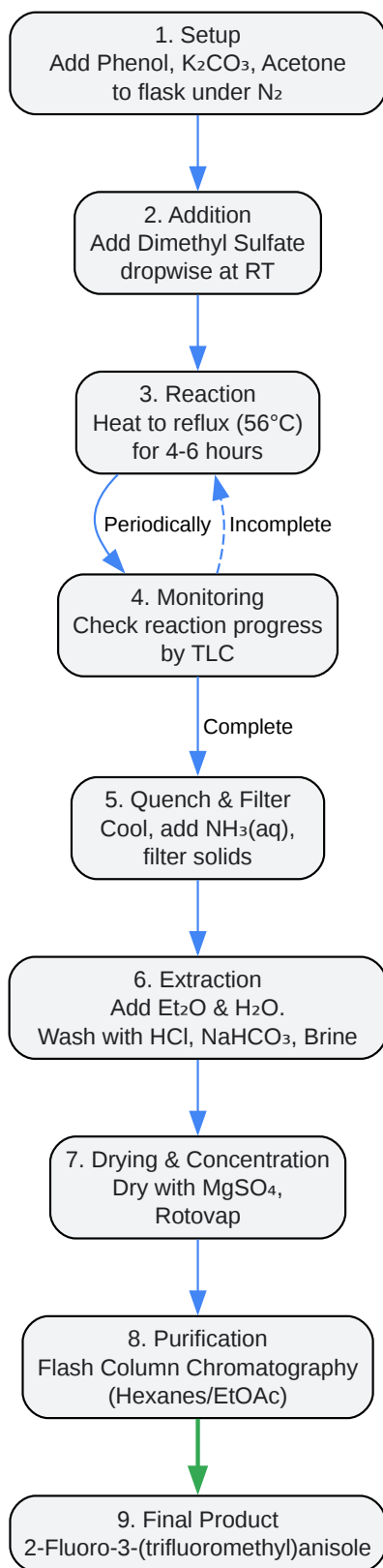
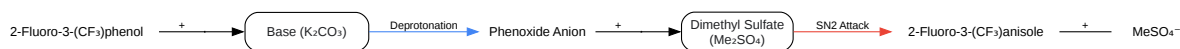
Reaction Principle: The Williamson Ether Synthesis

The O-methylation of phenols is classically achieved via the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The process involves two fundamental steps:

- Deprotonation: The acidic phenolic proton is removed by a suitable base to generate a nucleophilic phenoxide anion.
- Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the desired aryl methyl ether.
[3][4]

Given the unhindered nature of the methyl group on the electrophile, the SN2 pathway is highly efficient.[6][7]



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Sources

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